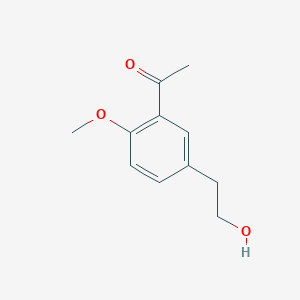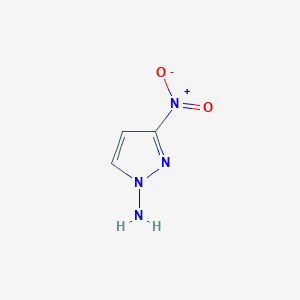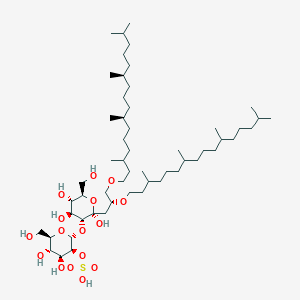
2,3-Diphytanyl-msgg
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2,3-Diphytanyl-msgg is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is synthesized through a complex chemical process and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of 2,3-Diphytanyl-msgg is not fully understood. However, it has been found to interact with cell membranes, which suggests that it may affect membrane fluidity and permeability. Additionally, the guanidinium group in the molecule may interact with negatively charged molecules, which could lead to the disruption of cellular processes.
生化和生理效应
2,3-Diphytanyl-msgg has been found to exhibit unique biochemical and physiological effects. Studies have shown that the compound can increase the permeability of cell membranes, which can lead to the release of intracellular contents. Additionally, 2,3-Diphytanyl-msgg has been found to have antimicrobial properties, which makes it a potential candidate for developing new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Diphytanyl-msgg in lab experiments is its high affinity for cell membranes. This makes it an ideal candidate for delivering drugs to specific cells. Additionally, the compound has been found to have antimicrobial properties, which makes it a potential candidate for developing new antibiotics.
However, there are also some limitations to using 2,3-Diphytanyl-msgg in lab experiments. The synthesis process is complex and requires specialized knowledge and equipment, which can make it difficult to obtain the compound. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2,3-Diphytanyl-msgg. One potential direction is to further investigate the compound's mechanism of action. Understanding how the compound interacts with cell membranes and other cellular components could lead to the development of new drugs and therapies.
Another potential direction is to explore the compound's antimicrobial properties. 2,3-Diphytanyl-msgg could be a potential candidate for developing new antibiotics that could be used to treat drug-resistant bacterial infections.
Finally, further research could be done to explore the potential applications of 2,3-Diphytanyl-msgg in drug delivery. The compound's high affinity for cell membranes makes it an ideal candidate for delivering drugs to specific cells, which could lead to the development of more effective and targeted therapies.
Conclusion
In conclusion, 2,3-Diphytanyl-msgg is a synthetic compound that has potential applications in various scientific research fields. The compound is synthesized through a complex chemical process and has been found to exhibit unique biochemical and physiological effects. While there are some limitations to using 2,3-Diphytanyl-msgg in lab experiments, its potential applications in drug delivery and antibiotic development make it an exciting area of research. Further research is needed to fully understand the compound's mechanism of action and explore its potential applications.
合成方法
The synthesis of 2,3-Diphytanyl-msgg involves a multi-step process that requires specialized knowledge and equipment. The process starts with the condensation of two molecules of phytanyl alcohol, followed by the addition of a methyl group to the resulting dimer. The final step involves the addition of a guanidinium group to the molecule. The resulting compound is 2,3-Diphytanyl-msgg, which is a white crystalline solid.
科研应用
2,3-Diphytanyl-msgg has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of drug delivery. The compound has been found to have a high affinity for cell membranes, which makes it an ideal candidate for delivering drugs to specific cells. Additionally, 2,3-Diphytanyl-msgg has been found to have antimicrobial properties, which makes it a potential candidate for developing new antibiotics.
性质
CAS 编号 |
153085-58-6 |
|---|---|
产品名称 |
2,3-Diphytanyl-msgg |
分子式 |
C55H108O16S |
分子量 |
1057.5 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)-2-[(2R)-2-(3,7,11,15-tetramethylhexadecoxy)-3-[(7S,11S)-3,7,11,15-tetramethylhexadecoxy]propyl]oxan-3-yl]oxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C55H108O16S/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-66-36-45(67-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4)33-55(62)53(51(61)49(59)47(35-57)70-55)69-54-52(71-72(63,64)65)50(60)48(58)46(34-56)68-54/h37-54,56-62H,11-36H2,1-10H3,(H,63,64,65)/t39-,40?,41-,42?,43?,44?,45+,46+,47+,48+,49+,50-,51-,52-,53+,54+,55-/m0/s1 |
InChI 键 |
XYOYOYMIUCCWII-LIEDWHDGSA-N |
手性 SMILES |
C[C@H](CCC[C@H](C)CCCC(C)CCOC[C@@H](C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CC1(C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CC1(C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
同义词 |
2,3-di-O-phytanyl-1-O-(mannopyranosyl-(2-sulfate)-(1-2)-glucopyranosyl)-sn-glycerol 2,3-di-O-phytanyl-1-O-(mannopyranosyl-(2-sulfate)-alpha-D-(1-2)-glucopyranosyl-alpha-D)-sn-glycerol 2,3-diphytanyl-MSGG |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



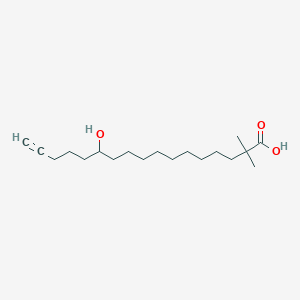
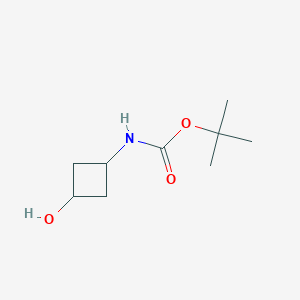
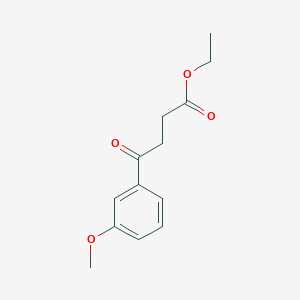
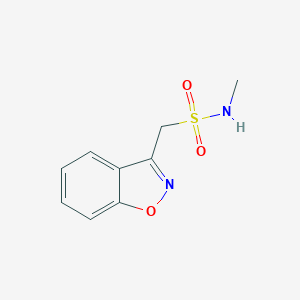
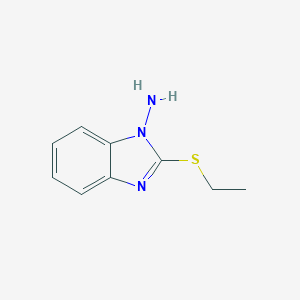
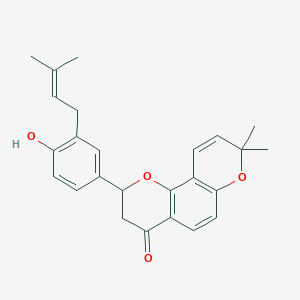
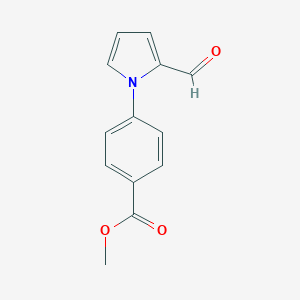
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)
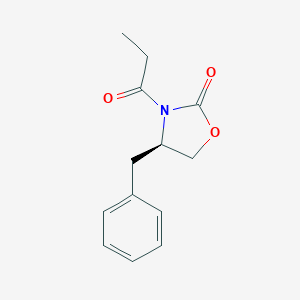
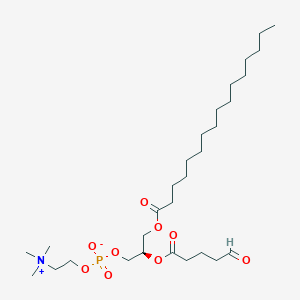
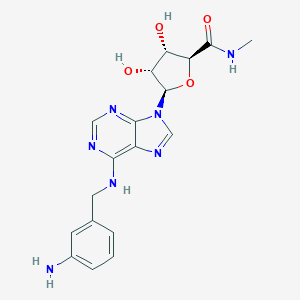
![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)
